molecular formula C10H16N2O3 B1485438 3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098072-12-7

3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1485438
CAS No.: 2098072-12-7
M. Wt: 212.25 g/mol
InChI Key: JKNKZHBOPJTJGC-UHFFFAOYSA-N
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Description

3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-(2-ethoxyethyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-15-6-5-12-8-9(7-11-12)3-4-10(13)14/h7-8H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNKZHBOPJTJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission. Additionally, this compound may interact with other biomolecules, such as reactive oxygen species, influencing oxidative stress pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to altered nerve impulse transmission, potentially causing changes in behavior and motor function. Furthermore, this compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. This compound can induce oxidative damage by increasing the levels of reactive oxygen species, leading to cellular injury and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of acetylcholinesterase, resulting in the inhibition of the enzyme’s activity. This binding interaction prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and prolonged nerve signal transmission. Additionally, this compound can modulate gene expression by affecting transcription factors involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase activity and persistent oxidative stress, leading to chronic cellular damage.

Biological Activity

3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that may impart various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_3

Anti-inflammatory Properties

Research indicates that compounds with pyrazole moieties often exhibit anti-inflammatory effects. A study demonstrated that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses .

Analgesic Effects

Analgesic activity has also been reported for pyrazole derivatives. In animal models, administration of similar compounds resulted in significant pain relief, likely through inhibition of cyclooxygenase (COX) enzymes, which are responsible for pain and inflammation pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. A recent investigation found that this compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

Study ReferenceFindings
Demonstrated anti-inflammatory activity by inhibiting TNF-alpha production in vitro.
Reported analgesic effects in animal models via COX inhibition.
Showed anticancer activity against breast and colon cancer cell lines through apoptosis induction.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 2
3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.